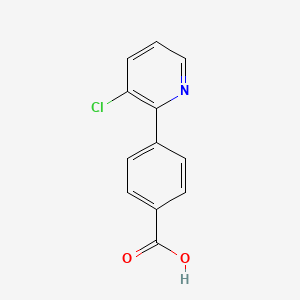
Dicesium;dioxido(oxo)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicesium;dioxido(oxo)titanium is a compound that belongs to the family of titanium-oxo clusters. These clusters are known for their intriguing molecular structures and functional properties. The compound consists of titanium, oxygen, and cesium atoms, forming a unique structure that has garnered interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicesium;dioxido(oxo)titanium typically involves the reaction of titanium alkoxides with cesium salts under controlled conditions. One common method is the sol-gel process, where titanium alkoxides are hydrolyzed and condensed in the presence of cesium salts to form the desired compound. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the final product’s structure and properties .
Industrial Production Methods: Industrial production of this compound can be achieved through chemical vapor deposition (CVD) or hydrothermal methods. These methods allow for the large-scale production of the compound with high purity and consistency. The choice of method depends on the desired application and the specific requirements of the end product .
Chemical Reactions Analysis
Types of Reactions: Dicesium;dioxido(oxo)titanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of cesium and titanium atoms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce titanium dioxide, while reduction reactions may yield lower-valent titanium compounds .
Scientific Research Applications
Dicesium;dioxido(oxo)titanium has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including photocatalysis and redox reactions. In biology, the compound’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery and imaging. In medicine, this compound is explored for its potential in cancer treatment and other therapeutic applications. In industry, the compound is used in the production of advanced materials, such as coatings and nanocomposites .
Mechanism of Action
The mechanism of action of dicesium;dioxido(oxo)titanium involves its ability to undergo photoactivation and redox reactions. Upon exposure to UV light, the compound can generate reactive oxygen species, which can interact with various molecular targets and pathways. This photoactivation process is crucial for its applications in photocatalysis and biomedical fields .
Comparison with Similar Compounds
Dicesium;dioxido(oxo)titanium can be compared with other titanium-oxo clusters, such as those doped with transition metals like cobalt and chromium. These similar compounds exhibit diverse structures and tunable photochemical properties.
List of Similar Compounds:- Titanium-oxo clusters doped with cobalt
- Titanium-oxo clusters doped with chromium
- Oxime-based titanium-oxo clusters
- Heterometallic calcium-titanium oxo clusters
Properties
IUPAC Name |
dicesium;dioxido(oxo)titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cs.3O.Ti/q2*+1;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIPNNKRGFPONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Cs+].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2O3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.676 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
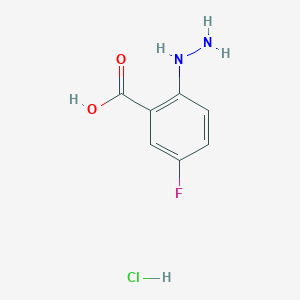


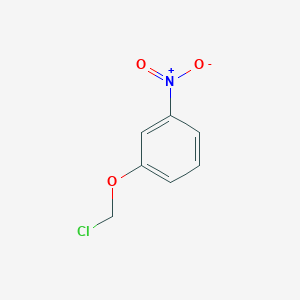
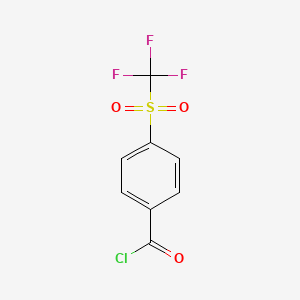
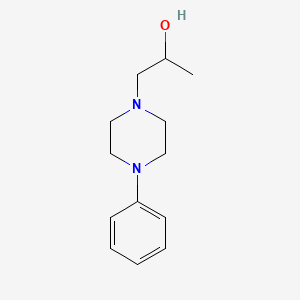
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)
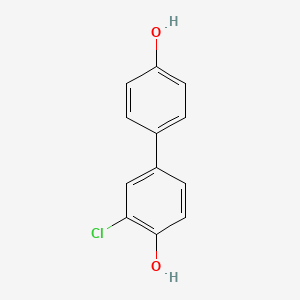

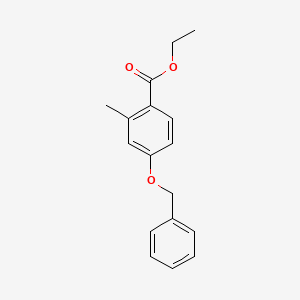
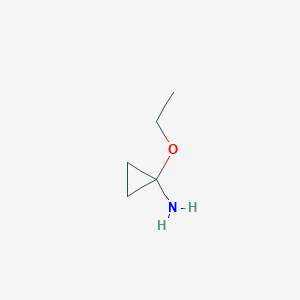
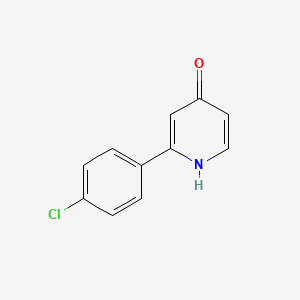
![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)
